molecular formula C8H7BrN2O2S B12978378 5-Bromo-3-(methylsulfonyl)-1H-indazole CAS No. 201227-17-0

5-Bromo-3-(methylsulfonyl)-1H-indazole

Cat. No.: B12978378
CAS No.: 201227-17-0
M. Wt: 275.12 g/mol
InChI Key: QIHKDXICUWGQBR-UHFFFAOYSA-N
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Description

5-Bromo-3-(methylsulfonyl)-1H-indazole: is an organic compound belonging to the indazole family. Indazoles are bicyclic compounds containing a benzene ring fused to a pyrazole ring. The presence of bromine and a methylsulfonyl group in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-(methylsulfonyl)-1H-indazole typically involves the bromination of 3-(methylsulfonyl)-1H-indazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 5-Bromo-3-(methylsulfonyl)-1H-indazole can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The methylsulfonyl group can undergo oxidation to form sulfone derivatives.

    Reduction Reactions: The compound can be reduced to form 3-(methylsulfonyl)-1H-indazole by removing the bromine atom.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

  • Substituted indazole derivatives.
  • Sulfone derivatives.
  • Reduced indazole compounds.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(methylsulfonyl)-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methylsulfonyl group play crucial roles in binding to these targets, thereby modulating their activity. The compound may act as an inhibitor or activator, depending on the nature of the target and the specific biological pathway involved .

Comparison with Similar Compounds

  • 5-Bromo-3-methoxysalicylidene-2-furfurylamine
  • 3-Nitrosalicylidene-2-furfurylamine
  • 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide

Uniqueness: 5-Bromo-3-(methylsulfonyl)-1H-indazole is unique due to the presence of both bromine and a methylsulfonyl group, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential as a versatile intermediate in various synthetic and research applications .

Properties

CAS No.

201227-17-0

Molecular Formula

C8H7BrN2O2S

Molecular Weight

275.12 g/mol

IUPAC Name

5-bromo-3-methylsulfonyl-2H-indazole

InChI

InChI=1S/C8H7BrN2O2S/c1-14(12,13)8-6-4-5(9)2-3-7(6)10-11-8/h2-4H,1H3,(H,10,11)

InChI Key

QIHKDXICUWGQBR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C2C=C(C=CC2=NN1)Br

Origin of Product

United States

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